molecular formula C12H9FN2O3 B2825250 Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate CAS No. 1799762-80-3

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate

Cat. No.: B2825250
CAS No.: 1799762-80-3
M. Wt: 248.213
InChI Key: AHEAFPSMZXSJRM-UHFFFAOYSA-N
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Description

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9FN2O3 and a molecular weight of 248.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a quinoline ring system followed by the introduction of functional groups such as carbamoyl and fluoro groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate, known for its antimalarial properties.

    Fluoroquinolones: A class of antibiotics that share structural similarities and are used to treat bacterial infections.

    Carbamoylquinolines: Compounds with carbamoyl groups attached to the quinoline ring, studied for various biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEAFPSMZXSJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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